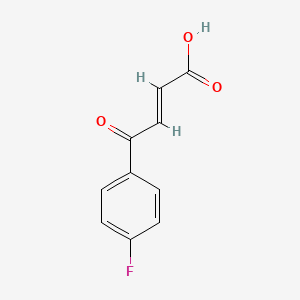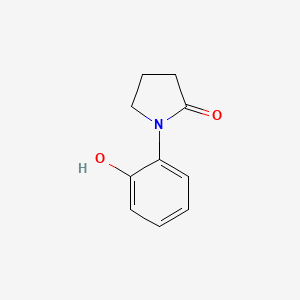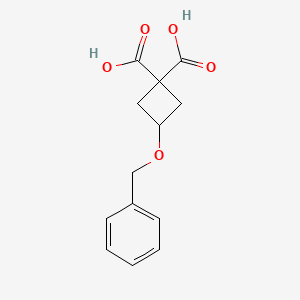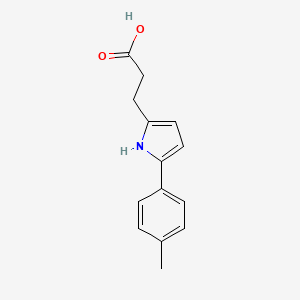
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid" is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The pyrrole ring is substituted with a p-tolyl group (a methyl-substituted phenyl group) and a propionic acid moiety. This structure suggests that the compound could have interesting chemical and biological properties, potentially useful in various applications such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives often involves strategies that allow for the introduction of various substituents onto the pyrrole ring. Although the provided papers do not directly discuss the synthesis of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," they do provide insights into related compounds. For instance, the synthesis of 3-(1,4-diacylpyrrol-2-yl)propionic acids as inhibitors of cytosolic phospholipase A2 involves the acylation of pyrrole rings . This suggests that similar synthetic strategies could be employed for the synthesis of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," potentially through acylation and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in hydrogen bonding and other non-covalent interactions. The papers describe the importance of the molecular conformation and intermolecular interactions in determining the properties of such compounds. For example, the carboxylic group in the series of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives adopts an anti conformation and is involved in intramolecular hydrogen bonding . This information can be extrapolated to suggest that "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid" may also exhibit specific conformational preferences and intermolecular interactions that could influence its behavior in different environments.
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The presence of a propionic acid group in the compound of interest could allow for reactions typical of carboxylic acids, such as esterification or amidation. The papers do not provide specific reactions for "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid," but they do mention the reactivity of related compounds. For example, the amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid were synthesized and showed antiproliferative activities . This indicates that amide formation is a viable reaction for pyrrole-carboxylic acid derivatives and could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific data on the physical and chemical properties of "3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid." However, they do discuss related compounds, such as the polymorphism and isostructurality of a series of 3-(4,5-diaryl-4H-1,2,4-triazole-3-yl)propenoic acid derivatives, which can give insights into the potential behavior of the compound of interest . These properties are crucial for understanding the compound's stability, formulation, and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on related pyrrole derivatives focuses on the synthesis of novel compounds with potential biological activities. For example, the synthesis of pyrrolo[2,3-c]azepine-4,8-dione derivatives from 3-(1H-pyrrole-2-carbonyl) propionic acids illustrates the methodologies for constructing complex molecules with potential therapeutic applications. These compounds have been evaluated for their α-glucosidase inhibition, suggesting their relevance in medicinal chemistry (Hu Bin-bin, 2012) Synthesis of Pyrrolo[2,3-c]azepine-4,8-dione Derivatives.
Structural Analysis
Structural determination is crucial for understanding the chemical and physical properties of these compounds. Studies employing single-crystal X-ray analysis have provided unambiguous structure determination of related compounds, showcasing the importance of accurate structural analysis in the development of new materials and drugs (Isuru R. Kumarasinghe et al., 2009) 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1).
Biological Screening and Potential Applications
The exploration of novel pyrrole derivatives for their analgesic and anti-inflammatory activities is a significant area of research. For instance, the evaluation of N-pyrrolylcarboxylic acid derivatives structurally similar to celecoxib for their analgesic and anti-inflammatory activity highlights the therapeutic potential of these compounds. This study underlines the importance of pyrrole derivatives in developing new drugs with reduced adverse effects (H. Zlatanova et al., 2019) Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent.
Material Science and Corrosion Inhibition
Pyrrole derivatives have also been investigated for their applications in material science, such as corrosion inhibition. A study on pyrazoline derivatives, including pyrrole substituents, demonstrated their efficacy in enhancing mild steel resistance in corrosive environments, showcasing the broader applications of these compounds beyond biomedical fields (H. Lgaz et al., 2020) Exploring the potential role of pyrazoline derivatives in corrosion inhibition of mild steel in hydrochloric acid solution: Insights from experimental and computational studies.
Eigenschaften
IUPAC Name |
3-[5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-2-4-11(5-3-10)13-8-6-12(15-13)7-9-14(16)17/h2-6,8,15H,7,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGDOFSPJPDKIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351708 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-p-Tolyl-1H-pyrrol-2-yl)-propionic acid | |
CAS RN |
433233-80-8 |
Source


|
| Record name | 3-[5-(4-Methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20351708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

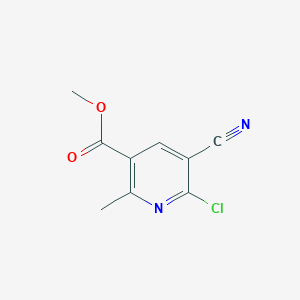

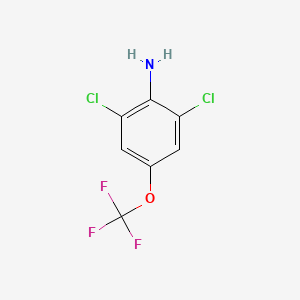



![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)
